REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH:5](Br)[C:6](=O)[CH2:7][CH2:8][CH3:9])[CH3:2].C(N(CC)CC)C.[NH2:20][C:21]([NH2:23])=[S:22]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[S:22][C:21]([NH2:23])=[N:20][C:6]=1[CH2:7][CH2:8][CH3:9])=[O:12])[CH3:2]
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Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(CCC)=O)Br)=O
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
4.2 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Type
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CUSTOM
|
Details
|
to stir for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting red suspension was evaporated to dryness
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Type
|
DISSOLUTION
|
Details
|
dissolved in a minimum of dichloromethane
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Type
|
WASH
|
Details
|
This solution was washed three times with an equal volume of a saturated aqueous solution of sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
to remove a fine red precipitate which
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the solid was dissolved in a minimum of 50/50 (v/v) ethyl acetate and 1 N aqueous solution of hydrochloric acid
|
Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with an equal volume of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was then placed in an ice bath with an equal volume of ethyl acetate
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Type
|
ADDITION
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Details
|
Sodium hydroxide (1N) was then slowly added with vigorous swirling until the aqueous phase
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed two additional times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed three times with an equal volume of a solution of saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)N)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.4 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |